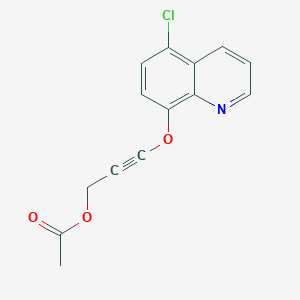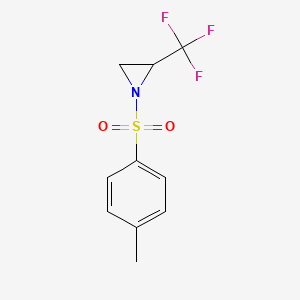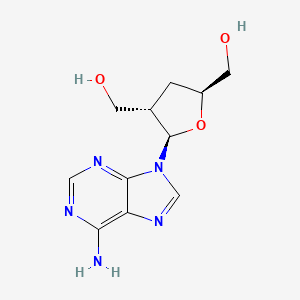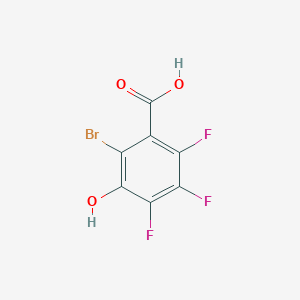![molecular formula C8H8BrN5O B11849525 2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is a synthetic organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo ring and an amino group at the 2-position of the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide typically involves the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-f][1,2,4]triazine core.
Amination: The amino group is introduced at the 2-position of the triazine ring through nucleophilic substitution reactions using amine sources.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is unique due to the presence of both an amino group and an acetamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where these functional groups play a crucial role.
Propriétés
Formule moléculaire |
C8H8BrN5O |
|---|---|
Poids moléculaire |
270.09 g/mol |
Nom IUPAC |
2-amino-2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H8BrN5O/c9-4-1-2-14-5(4)3-12-8(13-14)6(10)7(11)15/h1-3,6H,10H2,(H2,11,15) |
Clé InChI |
RNBRSWZQCUDDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1Br)C=NC(=N2)C(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)

![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)





![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)

